molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1363154
CAS No.: 344-39-8
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
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Description

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene typically involves nitration of 4-methoxytoluene followed by trifluoromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 4-Methoxy-1-amino-2-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-1-nitro-2-(trifluoromethyl)benzene.

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
  • 2-Methoxy-5-nitrobenzotrifluoride
  • 4-Nitro-2-(trifluoromethyl)anisole

Comparison: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring, which can significantly influence its reactivity and properties compared to similar compounds. For instance, the position of the nitro group relative to the methoxy and trifluoromethyl groups can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns and applications .

Properties

IUPAC Name

4-methoxy-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXRIBHQSUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338338
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-39-8
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-nitrobenzotrifluoride (5 g, 22.2 mmol) and 0.5M NaOMe (in MeOH) is stirred for 15 h at reflux. After removal of the solvent, the residue is diluted with H2O (40 mL) and extracted with CH2Cl2 (3×150 mL). The organic phase is washed with H2O (30 mL), and brine (30 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound: ES-MS: 221.0 [M]−; single peak at tR=4.72 min (System 2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-nitro-3-trifluoromethylphenol (27 g, 130 mmol) in acetone (250 mL) was treated with K2CO3 (18 g, 130 mmol) and methyl iodide (16 mL, 260 mmol) and the mixture was heated at reflux under nitrogen. After 16 h, the cooled mixture was filtered to remove K2CO3 and the filtrate was concentrated in vacuo to give the crude product (32 g), which was taken up in benzene (250 mL). The organic solution was washed with water and brine (125 mL each), dried (MgSO4) and concentrated in vacuo to give the title compound (27 g, 94%) as a yellow oil which was pure enough for further use.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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